molecular formula C11H16N2O4 B13325306 Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Cat. No.: B13325306
M. Wt: 240.26 g/mol
InChI Key: RSQXZRSLDJVXFO-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrazole ring fused with an oxazepine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of an oxazepine moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of solvents like ethanol or chloroform and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to achieve efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate: shares similarities with other heterocyclic compounds like indoles and imidazoles.

    Indole derivatives: Known for their biological activities and applications in drug development.

    Imidazole derivatives: Widely used in pharmaceuticals and as catalysts in organic synthesis.

Uniqueness

What sets this compound apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-2-16-11(15)9-5-10-13(12-9)4-3-8(6-14)7-17-10/h5,8,14H,2-4,6-7H2,1H3

InChI Key

RSQXZRSLDJVXFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCC(COC2=C1)CO

Origin of Product

United States

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